LXH254, also known as Naporafenib, is a potent and selective type II RAF kinase inhibitor. [, , , , ] This classification signifies its ability to bind to the DFG-out conformation of RAF kinases. [] It demonstrates a high degree of selectivity for BRAF and CRAF kinases, while largely sparing ARAF. [, , ] LXH254 has emerged as a promising therapeutic agent in preclinical studies for various cancers driven by MAPK pathway alterations, including those with RAS and BRAF mutations. [, , , , , , ]
The synthesis of LXH254 is described in detail in the patent WO2014151616A1. [] A structure-based approach led to the synthesis of a pyridine series with an alcohol side chain, which could interact with the DFG loop of RAF kinases and improve cell potency. [] Further optimization to mitigate human intrinsic clearance and time-dependent inhibition ultimately led to the discovery of LXH254. []
LXH254 interacts with the ATP-binding site of RAF kinases, as confirmed by crystal structure analysis. [] Specifically, it binds to the DFG-out conformation, a characteristic feature of type II RAF inhibitors. [] The molecule features an alcohol side chain designed to interact with the DFG loop, contributing to its enhanced cell potency compared to earlier analogues. []
LXH254 exerts its anti-tumor activity by selectively inhibiting both BRAF and CRAF kinases, key components of the MAPK signaling pathway. [, ] Unlike first-generation RAF inhibitors that predominantly target monomeric BRAF, LXH254 effectively inhibits both RAF monomers and dimers. [] This characteristic allows it to effectively block both mutant and wild-type RAF signaling, even in the presence of upstream RAS mutations. [, ] By inhibiting CRAF, LXH254 can also potentially overcome resistance mechanisms associated with MEK inhibition. [] It is suggested that LXH254's ability to inhibit dimerized BRAF and CRAF, while sparing ARAF, may contribute to a more favorable safety profile compared to MEK inhibitors. []
LXH254 exhibits good oral bioavailability, with a reported bioavailability of approximately 30% in rats. [] It demonstrates a linear pharmacokinetic profile over an oral dose range of 2-15 mg/kg in rats. [] The compound shows low clearance and a direct relationship between pharmacokinetics and pharmacodynamics. [, ] Research suggests that excipients like hydroxypropyl cellulose (HPC) can positively influence LXH254's solubility in bile, potentially leading to improved pharmacokinetics. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: